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molecular formula C13H15NO2S B8386688 Ethyl [2-(benzo[b]thiophen-2-yl)ethyl]carbamate

Ethyl [2-(benzo[b]thiophen-2-yl)ethyl]carbamate

Cat. No. B8386688
M. Wt: 249.33 g/mol
InChI Key: DMYNSEBUJGMNKY-UHFFFAOYSA-N
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Patent
US04985422

Procedure details

Ethyl chloroformate (0.18 ml) was added dropwise to a stirred, ice-cooled solution of benzo[b]thiophene-2-ethanamine (300 mg) in a mixture of chloroform (8 ml) and triethylamine (0.28 ml) under nitrogen and stirring was continued at 0° for 30 min. The solution was evaporated, the residue was treated with water (10 ml), extracted with dichloromethane (3×10 ml) and the combined, dried organic extracts were evaporated to give an oily solid. This was purified by FCC eluting with System B (1:2) to give the title compound (313 mg), m.p. 65°-66°.
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
0.28 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[S:7]1[C:11]([CH2:12][CH2:13][NH2:14])=[CH:10][C:9]2[CH:15]=[CH:16][CH:17]=[CH:18][C:8]1=2>C(Cl)(Cl)Cl.C(N(CC)CC)C>[S:7]1[C:11]([CH2:12][CH2:13][NH:14][C:2](=[O:3])[O:4][CH2:5][CH3:6])=[CH:10][C:9]2[CH:15]=[CH:16][CH:17]=[CH:18][C:8]1=2

Inputs

Step One
Name
Quantity
0.18 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
S1C2=C(C=C1CCN)C=CC=C2
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.28 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×10 ml)
CUSTOM
Type
CUSTOM
Details
dried organic extracts were evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily solid
CUSTOM
Type
CUSTOM
Details
This was purified by FCC
WASH
Type
WASH
Details
eluting with System B (1:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C2=C(C=C1CCNC(OCC)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 313 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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